![molecular formula C11H20ClN3O B1379203 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride CAS No. 1461713-91-6](/img/structure/B1379203.png)

2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

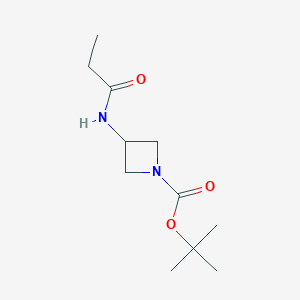

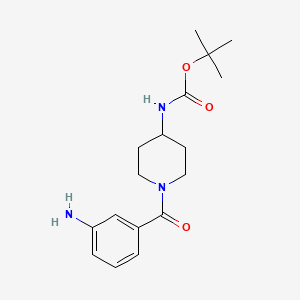

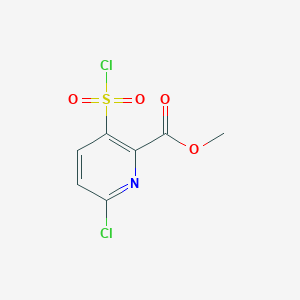

“2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride” is a chemical compound with the molecular formula C11H20ClN3O . It is part of the 1,2,4-oxadiazole family, which are heterocyclic compounds containing nitrogen and oxygen in their structures .

Molecular Structure Analysis

The molecular structure of “2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride” is characterized by a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms .Applications De Recherche Scientifique

Medicinal Chemistry: Anticancer Applications

Oxadiazoles, including the specified compound, have been recognized for their potential in medicinal chemistry, particularly as anticancer agents . The presence of the oxadiazole ring can contribute to the pharmacophore, enhancing the drug’s ability to interact with specific biological targets. For instance, the structural rigidity and electronic properties of oxadiazoles can facilitate the inhibition of enzymes or receptors that are overexpressed in cancer cells, potentially leading to the development of new chemotherapeutic agents.

Vasodilatory Effects

The oxadiazole moiety has been associated with vasodilatory effects, which can be harnessed in the treatment of cardiovascular diseases . By inducing relaxation in the vascular smooth muscle, compounds like 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride may help in reducing blood pressure and improving blood flow, thus serving as a basis for developing new antihypertensive drugs.

Anticonvulsant Properties

Research has indicated that oxadiazole derivatives exhibit anticonvulsant properties . This suggests that they can be used in the development of treatments for seizure disorders. The mechanism of action may involve modulation of neurotransmitter release or ion channel activity, contributing to the stabilization of neuronal firing rates.

Antidiabetic Activity

The incorporation of amide and sulphonamide groups in oxadiazole compounds has been shown to enhance antidiabetic activities . This implies that 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride could play a role in the synthesis of new antidiabetic medications, possibly by influencing insulin release or glucose metabolism.

Material Science: High-Energy Materials

Oxadiazoles are known for their energetic behavior, making them suitable as high-energy materials . The specified compound could be utilized in the design of propellants or explosives, where the controlled release of energy is crucial. Its stability and positive heat of formation make it a candidate for such applications.

Pharmaceutical Compounds: Bioisosteres

In pharmaceuticals, oxadiazoles can act as bioisosteres, replacing other functional groups to improve the drug’s properties, such as stability or bioavailability . 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride could be used to modify existing drugs, enhancing their therapeutic profile without significantly altering their biological activity.

Orientations Futures

The 1,2,4-oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

Propriétés

IUPAC Name |

3-(azepan-2-yl)-5-propan-2-yl-1,2,4-oxadiazole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O.ClH/c1-8(2)11-13-10(14-15-11)9-6-4-3-5-7-12-9;/h8-9,12H,3-7H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFCPXQYZJVKYLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NO1)C2CCCCCN2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate](/img/structure/B1379123.png)

![[6-(4'-Bromophenylsulfanyl)-4-(trifluoromethyl)-pyridin-2-ylsulfanyl]acetic acid](/img/structure/B1379124.png)

methanone hydrobromide](/img/structure/B1379128.png)

![tert-Butyl 4'-oxospiro[azetidine-3,2'-chroman]-1-carboxylate](/img/structure/B1379132.png)

![2-Chloro-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1379139.png)